1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
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Overview
Description
1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a complex organic compound that features a trifluoromethyl group, a sulfonyl group, a pyrrolidine ring, and a triazole ring
Mechanism of Action
Target of Action
It’s worth noting that compounds containing thepyrrolidine ring and indole nucleus are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They bind with high affinity to multiple receptors, which makes them helpful in developing new useful derivatives .
Mode of Action
The spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Indole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Some indole derivatives showed anti-inflammatory and analgesic activities .
Action Environment
It’s worth noting that the non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Sulfonylation: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides.
Formation of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole: Similar structure but with a bromine atom instead of a sulfonyl group.
1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole: Lacks the pyrrolidine ring, making it less complex.
Uniqueness
1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is unique due to the combination of its functional groups and rings, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonyl group increases its potential for hydrogen bonding interactions .
Properties
IUPAC Name |
1-[1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2S/c14-13(15,16)11-3-1-2-4-12(11)23(21,22)19-7-5-10(9-19)20-8-6-17-18-20/h1-4,6,8,10H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAKEWDORACMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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